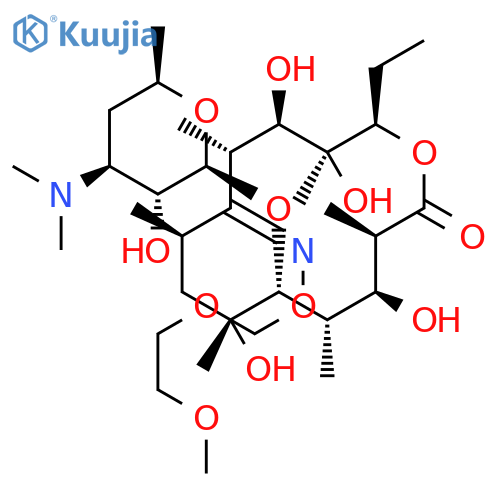Cas no 214902-82-6 (Decladinose Roxithromycin (Roxithromycin Impurity B))

214902-82-6 structure
商品名:Decladinose Roxithromycin (Roxithromycin Impurity B)
Decladinose Roxithromycin (Roxithromycin Impurity B) 化学的及び物理的性質
名前と識別子
-
- Decladinose Roxithromycin (Roxithromycin Impurity B)
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxa
- (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-
- A-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy)methyl]oxime]
- Decladinoseroxithromycin
- Roxithromycin Impurity B
- J-014101
- 214902-82-6
- Decladinose Roxithromycin
- (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
-
- インチ: InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25+/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1
- InChIKey: BNZRPTCUAOMSSH-MDOVVVHDSA-N
- ほほえんだ: CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O
計算された属性
- せいみつぶんしりょう: 678.43000
- どういたいしつりょう: 678.43027542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 14
- 重原子数: 47
- 回転可能化学結合数: 10
- 複雑さ: 1000
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 189Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 88-91°C
- ふってん: 773.9±70.0 °C at 760 mmHg
- フラッシュポイント: 421.8±35.7 °C
- PSA: 189.20000
- LogP: 1.28440
- じょうきあつ: 0.0±6.0 mmHg at 25°C
Decladinose Roxithromycin (Roxithromycin Impurity B) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Decladinose Roxithromycin (Roxithromycin Impurity B) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D226800-25mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 25mg |
$ 617.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D911213-5mg |
Decladinose roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | BR | 5mg |
¥2,590.20 | 2022-01-14 | |
| TRC | D226800-1mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 1mg |
$ 110.00 | 2023-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218096-1 mg |
Decladinose Roxithromycin, |
214902-82-6 | 1mg |
¥2,407.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218096-1mg |
Decladinose Roxithromycin, |
214902-82-6 | 1mg |
¥2407.00 | 2023-09-05 | ||
| A2B Chem LLC | AF62657-25mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 98% | 25mg |
$654.00 | 2024-04-20 | |
| TRC | D226800-5mg |
Decladinose Roxithromycin (Roxithromycin Impurity B) |
214902-82-6 | 5mg |
$ 213.00 | 2023-09-08 |
Decladinose Roxithromycin (Roxithromycin Impurity B) 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
214902-82-6 (Decladinose Roxithromycin (Roxithromycin Impurity B)) 関連製品
- 111321-02-9((9E)-Erythromycin A Oxime)
- 425365-64-6((9E)-Erythromycin 9-[O-[[(2-Methoxyethoxy)methoxy]methyl]oxime])
- 118267-18-8(N-Demethyl Roxithromycin)
- 103450-87-9(Clarithromycin 9-Oxime (E/Z mixture))
- 127182-44-9(Clarithromycin (9E)-O-Methyloxime)
- 80214-83-1(Roxithromycin)
- 13127-18-9(Erythromycin A Oxime)
- 425365-66-8(2'-O-(2-Methoxyethoxy)methyl Roxithromycin)
- 53066-26-5(Lexithromycin)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
